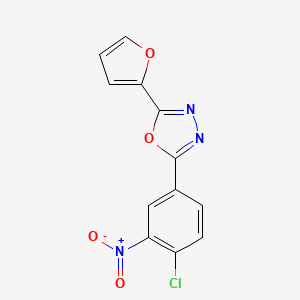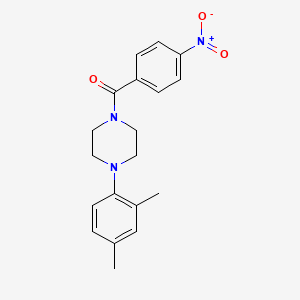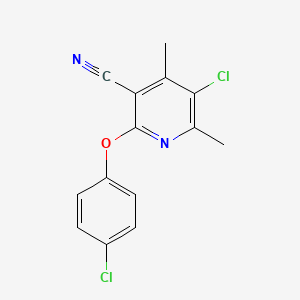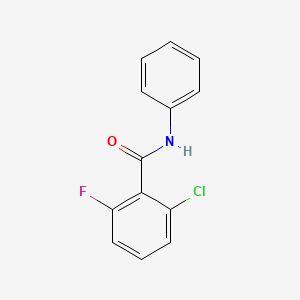
2-(4-chloro-3-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-3-nitrophenyl)-5-(2-furyl)-1,3,4-oxadiazole, commonly known as CNF, is a heterocyclic organic compound with a molecular formula C11H5ClN4O4. CNF has been extensively studied due to its unique properties and potential applications in various fields, including pharmaceuticals, materials science, and agriculture.
科学的研究の応用
CNF has been studied extensively for its potential applications in various fields. In the pharmaceutical industry, CNF has been shown to have antimicrobial, antifungal, and antitumor properties. It has also been studied as a potential treatment for Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for memory and learning.
In materials science, CNF has been studied as a potential dye for organic light-emitting diodes (OLEDs) due to its high photoluminescence efficiency and excellent thermal stability. It has also been studied as a potential catalyst for various chemical reactions, including the oxidation of alcohols and the reduction of nitroarenes.
In agriculture, CNF has been studied as a potential pesticide due to its broad-spectrum activity against various pests, including nematodes and fungi.
作用機序
The mechanism of action of CNF is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. For example, CNF has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for memory and learning. It has also been shown to inhibit the growth of various microorganisms, including bacteria and fungi, by disrupting their cell membranes and inhibiting their metabolic pathways.
Biochemical and Physiological Effects:
CNF has been shown to have a variety of biochemical and physiological effects in the body. For example, it has been shown to reduce the levels of reactive oxygen species (ROS) in the brain, which can lead to oxidative stress and damage to cells and tissues. It has also been shown to increase the levels of various neurotransmitters, including dopamine and serotonin, which are involved in mood regulation and cognitive function.
実験室実験の利点と制限
One advantage of using CNF in lab experiments is its broad-spectrum activity against various pests and microorganisms, which makes it a useful tool for studying the mechanisms of action of various drugs and chemicals. However, one limitation of using CNF is its potential toxicity, which can make it difficult to use in certain experiments and applications.
将来の方向性
There are many potential future directions for research on CNF. One area of interest is the development of new synthetic methods for producing CNF that are more efficient and environmentally friendly. Another area of interest is the development of new applications for CNF in various fields, including medicine, materials science, and agriculture. Additionally, further research is needed to fully understand the mechanisms of action of CNF and its potential toxicity, in order to develop safer and more effective uses for this compound.
合成法
CNF can be synthesized through a variety of methods, including the reaction between 4-chloro-3-nitroaniline and furfuryl alcohol in the presence of a catalyst such as acetic acid. The resulting product is then treated with phosphorus oxychloride to form the final CNF compound. Other methods of synthesis include the reaction between 4-chloro-3-nitrophenylhydrazine and furfural, as well as the reaction between 4-chloro-3-nitrophenylhydrazine and 2-furoyl chloride.
特性
IUPAC Name |
2-(4-chloro-3-nitrophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClN3O4/c13-8-4-3-7(6-9(8)16(17)18)11-14-15-12(20-11)10-2-1-5-19-10/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGDSSXYWIDIGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(O2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3-nitrophenyl)-5-(furan-2-yl)-1,3,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-chlorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine](/img/structure/B5798827.png)



![N-(tert-butyl)-2-[(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5798856.png)


![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5798889.png)
![2,4-dimethyl-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5798895.png)
![N-(2-{[2-(2-thienyl)acetyl]amino}phenyl)-2-furamide](/img/structure/B5798898.png)
![4-[(2,3-dimethoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5798899.png)
![N-{2-[(3-chlorobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5798915.png)
![2-(4-isopropoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5798927.png)